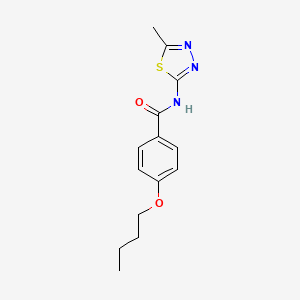

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents, followed by cyclization with thiourea at reflux temperature in methanol .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to contain a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring. This ring is known for its aromaticity, which contributes to the compound’s low toxicity and high in vivo stability .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, some derivatives have shown higher cytotoxic activity than doxorubicin against certain cell lines . The structure-activity relationship analysis suggests that compounds with a methoxy group as an electron-donating moiety exhibit higher activity than those with a nitro group as an electron-withdrawing group .

科学的研究の応用

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) demonstrates the microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their promising anticancer activity against a panel of human cancer cell lines. The compounds exhibited significant anticancer properties, comparable to the standard drug Adriamycin, with compounds 7k, 7l, 7b, and 7a showing the most promise. The study also explored the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the synthesized compounds, indicating good oral drug-like behavior (Tiwari et al., 2017).

Synthesis and Characterization of Thiadiazolobenzamide Complexes

Adhami et al. (2012) explored the synthesis of a compound involving thiadiazolobenzamide and its nickel and palladium complexes, detailing the reaction process and the structural characterization of the new compounds. This work contributes to the understanding of the chemical properties and potential applications of thiadiazolobenzamide derivatives in coordination chemistry (Adhami et al., 2012).

Fluorescence Effects and Molecular Aggregation Studies

Matwijczuk et al. (2018) investigated the fluorescence effects of benzene-1,3-diol compounds derived from 1,3,4-thiadiazole, revealing insights into the impact of molecular aggregation and amino group position on fluorescence. This research could have implications for the development of fluorescent materials and sensors (Matwijczuk et al., 2018).

Anticancer and Nematocidal Activities of Thiadiazole Derivatives

Research by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential for the development of new nematicides. Additionally, some derivatives also showed promise as anticancer agents (Liu et al., 2022).

将来の方向性

The future research directions for “4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

作用機序

Target of Action

Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Compounds with a similar 1,3,4-thiadiazole core have been reported to interact with their targets, leading to various biological effects .

Biochemical Pathways

Similar 1,3,4-thiadiazole derivatives have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

特性

IUPAC Name |

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-7-5-11(6-8-12)13(18)15-14-17-16-10(2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVNAZZHFOPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)